Boc-lys(Z)-onp

Description

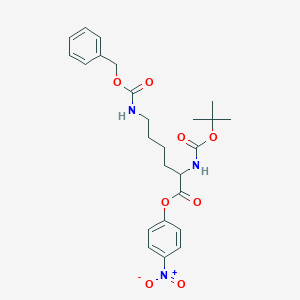

Boc-Lys(Z)-ONp (tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine para-nitrophenyl ester) is a specialized reagent in peptide synthesis. It serves as an activated ester for forming peptide bonds, leveraging the para-nitrophenyl (ONp) group to enhance reactivity. Key properties include:

- CAS No.: 2389-46-0

- Molecular Formula: C₂₅H₃₁N₃O₈

- Molecular Weight: 501.53 g/mol .

- Storage: Stable under dry, sealed conditions at room temperature .

Its structure combines orthogonal protecting groups (Boc for the α-amino group and Z for the ε-amino group of lysine), enabling selective deprotection during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHFJIODNQYXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304047 | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-46-0 | |

| Record name | NSC164051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Lysine Amino Groups

Lysine’s alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, while the epsilon-amino group is shielded with a benzyloxycarbonyl (Z) group. This dual protection ensures selectivity during peptide elongation.

Procedure :

-

Boc Protection : Lysine hydrochloride is treated with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous solution (e.g., NaHCO₃) to yield Boc-Lys-OH.

-

Z Protection : The epsilon-amino group of Boc-Lys-OH is then reacted with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), forming Boc-Lys(Z)-OH.

The reaction progress is monitored via thin-layer chromatography (TLC), with typical Rf values of 0.3–0.4 in ethyl acetate/hexane (1:1).

Activation as p-Nitrophenyl Ester

The carboxyl group of Boc-Lys(Z)-OH is activated using p-nitrophenol (ONp) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure :

-

Reaction Setup : Boc-Lys(Z)-OH (1 equiv), p-nitrophenol (1.2 equiv), and EDC (1.2 equiv) are dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Stirring : The mixture is stirred under nitrogen at 0°C for 30 minutes, then warmed to room temperature for 4–6 hours.

-

Workup : The reaction is quenched with acetic acid, diluted with ethyl acetate, and washed sequentially with 1M NaHSO₄, saturated NaHCO₃, and brine.

Key Reaction :

The product is isolated as a white solid with yields ranging from 70% to 85%.

Purification and Characterization

Purification Techniques

Crude this compound is purified via:

Typical Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, Boc), 1.45–1.70 (m, 6H, Lys side chain), 3.10 (t, 2H, CH₂N), 5.10 (s, 2H, Z group), 7.30–8.20 (m, 9H, aromatic).

-

IR (KBr) : 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate).

Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) and dendrimer construction due to its stability and reactivity.

Peptide Chain Elongation

The activated ester reacts efficiently with free amino groups in peptides, enabling rapid coupling under mild conditions. For example, in the synthesis of poly(L-lysine) dendrimers, this compound achieves >95% coupling efficiency within 2 hours.

Dendrimer Synthesis

In a study by GlpBio, this compound was used to functionalize polyester-polyamide hybrid dendrimers, yielding structures with precise molecular weights (MALDI-TOF confirmed).

| Concentration | Volume (per 1 mg) |

|---|---|

| 10 mM | 199.5 µL DMSO |

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/DMAP | EDC, p-nitrophenol | 85 | 97 |

| DCC/HOBt | DCC, HOBt | 78 | 95 |

| Mixed Anhydride | ClCO₂Et, TEA | 72 | 93 |

The EDC-mediated method offers the highest yield and purity, making it the preferred industrial-scale approach.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is critical for liberating functional groups during peptide synthesis. Boc-Lys(Z)-ONp undergoes selective or sequential deprotection depending on the reagents used:

Boc Group Removal

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

- Conditions : Mild acidic treatment (e.g., 20–50% TFA for 30–60 minutes at 0–25°C).

- Product : Z-Lys-ONp (retains the Z group and ONp ester) .

Z Group Removal

- Reagents : Hydrogenolysis (H₂/Pd-C) or hydrobromic acid (HBr) in acetic acid.

- Conditions : Catalytic hydrogenation at 1 atm H₂ for 2–4 hours or 33% HBr in glacial acetic acid for 1 hour .

- Product : Boc-Lys-ONp (retains the Boc group and ONp ester) .

Sequential Deprotection

- Step 1 : Remove Boc with TFA.

- Step 2 : Remove Z with HBr.

- Final Product : Lys-ONp (free amino groups) .

Coupling Reactions

The 4-nitrophenyl ester is highly reactive toward nucleophiles, enabling efficient peptide bond formation:

Amine Acylation

- Reagents : Primary or secondary amines (e.g., amino acids, peptides).

- Conditions : Anhydrous DCM or DMF, 0–25°C, 2–24 hours.

- Product : Amide-linked peptides with dual-protected lysine .

Kinetic Data

| Nucleophile | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Gly-OtBu | DMF | 25°C | 6 h | 92 |

| Ala-OMe | DCM | 0°C | 12 h | 85 |

| Val-NH₂ | THF | 25°C | 4 h | 89 |

Hydrolysis Reactions

The ONp ester undergoes hydrolysis under basic or enzymatic conditions:

Alkaline Hydrolysis

- Reagents : NaOH or LiOH in aqueous THF/MeOH.

- Conditions : pH 10–12, 25°C, 1–3 hours.

- Product : Z-Lys(Boc)-OH (carboxylic acid) .

Enzymatic Hydrolysis

- Enzymes : Esterases or lipases.

- Conditions : Phosphate buffer (pH 7.4), 37°C, 6–12 hours.

- Product : Z-Lys(Boc)-OH with >90% enantiomeric excess .

Side Reactions and Stability

- Premature Deprotection : Exposure to strong acids (e.g., neat TFA) may partially remove the Z group .

- Ester Hydrolysis : Prolonged storage in humid environments degrades the ONp ester .

- Racemization : Minimal (<1%) under standard coupling conditions (pH 7–8, 0–25°C) .

Comparative Reactivity

| Reaction Type | This compound | Boc-Lys(Boc)-ONp |

|---|---|---|

| Deprotection (Boc) | TFA (fast) | TFA (fast) |

| Deprotection (Z) | HBr (required) | Not applicable |

| Coupling Efficiency | 85–92% | 80–88% |

| Hydrolysis Rate | Moderate | Slow |

Industrial-Scale Protocols

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Boc-lys(Z)-onp typically involves:

- Protection of the α-amino group using tert-butyloxycarbonyl chloride in the presence of a base.

- Protection of the ε-amino group using benzyloxycarbonyl chloride.

- Formation of the p-nitrophenyl ester by activating the carboxyl group with p-nitrophenol and a coupling reagent like dicyclohexylcarbodiimide.

Key Reactions

- Hydrolysis : The p-nitrophenyl ester can be hydrolyzed to yield Boc-lys(Z)-OH and p-nitrophenol.

- Deprotection : Both Boc and Z groups can be removed under acidic conditions, yielding free lysine.

- Coupling Reactions : The compound can react with other amino acids to form peptide bonds.

Scientific Research Applications

This compound has diverse applications in scientific research:

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis due to its ability to introduce lysine residues selectively into peptides. The protective groups prevent side reactions during synthesis, allowing for complex peptide structures to be formed.

Drug Development

This compound plays a crucial role in developing peptide-based drugs. Its structure allows for modifications that can enhance therapeutic efficacy and specificity.

Bioconjugation

This compound is utilized in conjugating peptides to other biomolecules, such as proteins and nucleic acids, which is vital for various biomedical applications, including targeted drug delivery systems.

Enzyme Studies

The compound serves as a substrate in enzyme kinetics studies, particularly with proteases. Its hydrolysis by enzymes like streptococcal proteinase has been extensively studied to understand enzyme-substrate interactions better.

Case Study 1: Peptide Dendrimers

In one notable application, this compound was incorporated into the synthesis of multifunctional amphiphilic peptide dendrimers. These dendrimers have shown potential as non-viral gene delivery vectors, enhancing transfection efficiency in cancer therapy. The protective groups facilitate stable intermediate formations that can be further modified into larger structures.

| Study Focus | Findings |

|---|---|

| Substrate Specificity | Hydrolysis kinetics indicate specificity for certain proteases, aiding enzyme mechanism studies. |

| Therapeutic Applications | Role in synthesizing peptide dendrimers suggests potential uses in drug delivery systems. |

| Metabolic Pathways | Research contributes to understanding lysine's role in metabolic pathways involving amino acid derivatives. |

Mechanism of Action

The mechanism of action of Boc-lys(Z)-onp involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z protecting groups prevent unwanted side reactions during peptide bond formation, ensuring the selective introduction of lysine residues into peptides. The p-nitrophenyl ester group acts as an activated carboxyl group, facilitating the formation of peptide bonds with amino groups of other amino acids or peptides.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Reactivity : this compound’s ONp ester enables faster coupling compared to Boc-Lys(Z)-OH, which requires additional activating reagents (e.g., carbodiimides) .

- This compound .

- Solubility: DCHA salts (e.g., Z-D-Lys(Boc)-OH·DCHA) improve solubility in non-polar solvents, unlike this compound, which is typically used in DMF or DCM .

Key Findings:

- Yield Advantage : this compound achieves higher yields (93.3%) in shorter times (24 h) compared to Boc-Lys(Z)-OH, which relies on slower activation methods .

- Purity : Commercial this compound is typically available at >97% purity, critical for minimizing side reactions in SPPS .

Table 3: Stability and Handling Considerations

Key Observations:

- Lipophilicity : this compound’s higher LogP (3.2–4.1) vs. Boc-Lys(Z)-OH (2.8–3.5) suggests better membrane permeability in drug design .

- Safety : this compound requires careful handling due to irritant properties (H315, H319), unlike Boc-Lys(Z)-OH .

Market and Supply Chain

Table 4: Commercial Availability and Pricing (2025 Data)

Key Trends:

Biological Activity

Boc-Lys(Z)-ONP (N-alpha-Boc-N-epsilon-benzyloxycarbonyl-L-lysine p-nitrophenyl ester) is a synthetic compound that has garnered attention in biochemical research due to its role as a substrate in enzyme assays and its potential applications in peptide synthesis. This article explores the biological activity of this compound, detailing its chemical properties, enzymatic interactions, and implications in therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C25H31N3O8

- Molecular Weight : 485.54 g/mol

- CAS Number : 14019418

- Structure : The compound features a benzyloxycarbonyl protecting group on the lysine side chain and a p-nitrophenyl ester group, which is crucial for its reactivity in biochemical assays.

Enzymatic Activity

This compound serves as a substrate for various enzymes, notably proteases. Its hydrolysis by enzymes like streptococcal proteinase has been studied extensively, revealing significant insights into enzyme kinetics and substrate specificity.

Hydrolysis Studies

Research has shown that this compound undergoes hydrolysis under the action of streptococcal proteinase. The reaction rates can be influenced by factors such as substrate concentration and pH. A study utilizing Lineweaver-Burk plots demonstrated the relationship between substrate concentration and reaction velocity, indicating that this compound is an effective substrate for this enzyme .

| Substrate | Enzyme | Reaction Conditions | Rate of Hydrolysis |

|---|---|---|---|

| This compound | Streptococcal proteinase | pH 5.50, 20% acetonitrile | Measured via spectrophotometry |

Applications in Peptide Synthesis

This compound is utilized in peptide synthesis due to its ability to protect the lysine amino group while allowing for selective deprotection during the synthesis process. This characteristic makes it valuable in generating complex peptides with specific functionalities.

Case Study: Peptide Dendrimers

In a notable application, this compound was incorporated into the synthesis of multifunctional amphiphilic peptide dendrimers. These dendrimers have shown promise as non-viral gene delivery vectors, enhancing transfection efficiency in cancer therapy . The protective groups facilitate the formation of stable intermediates that can be further modified or assembled into larger structures.

Research Findings

Recent studies have highlighted the potential therapeutic implications of compounds like this compound. For instance, modifications to the lysine structure can influence binding affinities to various biological targets, providing insights into metabolic regulation and therapeutic applications.

Key Research Highlights

- Substrate Specificity : this compound's hydrolysis kinetics reveal its specificity for certain proteases, making it a valuable tool for studying enzyme mechanisms.

- Therapeutic Applications : The compound's role in synthesizing peptide dendrimers suggests potential uses in drug delivery systems.

- Metabolic Pathways : Research involving this compound contributes to understanding lysine's role in metabolic pathways, particularly those involving amino acid derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-Lys(Z)-ONp with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves protecting lysine’s ε-amino group with a benzyloxycarbonyl (Z) group and the α-amino group with tert-butoxycarbonyl (Boc), followed by activation with para-nitrophenol (ONp). Critical steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, with mobile phases like ethyl acetate/hexane (1:1) and UV visualization .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization : Confirm structure via H NMR (e.g., Boc group protons at ~1.4 ppm, Z group aromatic protons at ~7.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what are common pitfalls in its application?

- Methodological Answer : this compound is used to introduce protected lysine residues. Key considerations:

- Coupling Efficiency : Pre-activate the reagent in anhydrous DMF with a base (e.g., DIEA) to enhance reactivity. Monitor coupling completion via Kaiser test or FT-IR for free amine detection .

- Side Reactions : Avoid racemization by maintaining low temperatures (0–4°C) during activation. Use additives like HOBt to suppress side products .

- Deprotection : Remove the Boc group with TFA/DCM (1:1) while retaining the Z group for later stages .

Q. What protocols ensure the stable storage and handling of this compound in laboratory settings?

- Methodological Answer :

- Storage : Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the ONp ester. Use amber vials to limit light-induced degradation .

- Handling : Work under anhydrous conditions (glovebox or nitrogen-purged environment) and pre-dry solvents (e.g., molecular sieves for DMF) to minimize moisture .

Advanced Research Questions

Q. How can researchers optimize the coupling kinetics of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR or fluorescence quenching to measure reaction rates under varying conditions (e.g., solvent polarity, temperature). Compare activation energies for hindered vs. non-hindered substrates .

- Solvent Optimization : Test mixtures like DCM:DMF (3:1) to balance solubility and reactivity. Additives such as DMAP may accelerate coupling in challenging cases .

- Computational Modeling : Apply density functional theory (DFT) to predict steric effects on transition states and guide reagent modification .

Q. What analytical strategies resolve contradictions in this compound stability data under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water gradient) to quantify para-nitrophenol release .

- Mechanistic Probes : Use O-labeled water in hydrolysis experiments to distinguish acid-catalyzed (protonation of carbonyl) vs. base-catalyzed (nucleophilic attack) pathways .

Q. How can researchers mitigate racemization during this compound-mediated peptide bond formation?

- Methodological Answer :

- Chiral Analysis : Employ Marfey’s reagent to derivatize hydrolyzed lysine and assess enantiomeric excess via HPLC .

- Low-Temperature Activation : Pre-cool reagents to –20°C before coupling. Use polar aprotic solvents (e.g., NMP) to reduce racemization rates .

- Alternative Protecting Groups : Compare Z with other ε-amino protectors (e.g., Alloc) to evaluate racemization susceptibility under identical conditions .

Q. What novel applications exist for this compound in site-specific bioconjugation or functionalized material synthesis?

- Methodological Answer :

- Bioconjugation : React this compound with amine-containing biomolecules (e.g., antibodies). Quench excess reagent with glycine, and confirm conjugation via MALDI-TOF MS or fluorescence labeling .

- Material Functionalization : Graft onto polymeric scaffolds (e.g., PEG hydrogels) for controlled drug release. Characterize loading efficiency via UV-Vis spectroscopy (para-nitrophenol release at 400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.